molecular formula C8H8BF4K B13482786 Potassium trifluoro(4-fluorophenethyl)borate

Potassium trifluoro(4-fluorophenethyl)borate

Cat. No.: B13482786
M. Wt: 230.05 g/mol
InChI Key: VVDALFTWPQQSID-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-fluorophenethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-fluorophenethyl)borate typically involves the reaction of 4-fluorophenethylboronic acid with potassium bifluoride. The reaction proceeds as follows:

4-fluorophenethylboronic acid+potassium bifluoridepotassium trifluoro(4-fluorophenethyl)borate\text{4-fluorophenethylboronic acid} + \text{potassium bifluoride} \rightarrow \text{this compound} 4-fluorophenethylboronic acid+potassium bifluoride→potassium trifluoro(4-fluorophenethyl)borate

This method ensures the formation of a stable trifluoroborate salt, which can be isolated and purified under standard laboratory conditions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(4-fluorophenethyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield substituted phenethyl derivatives.

    Cross-Coupling Reactions: Produce biaryl compounds.

    Oxidation Reactions: Result in boronic acids or esters.

Comparison with Similar Compounds

Comparison: Potassium trifluoro(4-fluorophenethyl)borate is unique due to its specific substitution pattern on the phenethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. Its fluorine substitution enhances its electron-withdrawing properties, making it particularly useful in reactions requiring high reactivity and selectivity .

Properties

Molecular Formula

C8H8BF4K

Molecular Weight

230.05 g/mol

IUPAC Name

potassium;trifluoro-[2-(4-fluorophenyl)ethyl]boranuide

InChI

InChI=1S/C8H8BF4.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1

InChI Key

VVDALFTWPQQSID-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1=CC=C(C=C1)F)(F)(F)F.[K+]

Origin of Product

United States

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